molecular formula C6H15O15P3 B153729 d-Myo-inositol-1,4,5-triphosphate CAS No. 85166-31-0

d-Myo-inositol-1,4,5-triphosphate

Cat. No.: B153729
CAS No.: 85166-31-0
M. Wt: 420.10 g/mol
InChI Key: MMWCIQZXVOZEGG-XJTPDSDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Myo-inositol-1,4,5-triphosphate (IP3) is a pivotal second messenger in eukaryotic cells, primarily responsible for mobilizing intracellular calcium (Ca²⁺) from endoplasmic reticulum stores via IP3 receptors (IP3Rs) . It is synthesized through phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) and regulates diverse physiological processes, including autophagy, apoptosis, and immune responses . IP3 also serves as a therapeutic target; drugs such as lithium and carbamazepine modulate its pathway to deplete intracellular inositol, inducing autophagy in mood disorders .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCIQZXVOZEGG-XJTPDSDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893598
Record name Inositol 1,4,5-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85166-31-0
Record name Ins(1,4,5)P3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85166-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1D-myo-inositol 1,4,5-trisphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol 1,4,5-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INOSITOL 1,4,5-TRISPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU34XVK5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

d-Myo-inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a crucial second messenger involved in various cellular processes, particularly in calcium signaling. It plays a significant role in mediating intracellular calcium release from the endoplasmic reticulum, influencing numerous physiological functions including muscle contraction, neurotransmitter release, and cell proliferation.

Ins(1,4,5)P3 is generated through the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2). Once produced, it binds to InsP3 receptors (IP3Rs) located on the endoplasmic reticulum membrane. This binding triggers the release of calcium ions (Ca²⁺) into the cytoplasm, which is essential for various downstream signaling pathways.

Key Functions:

  • Calcium Mobilization : Ins(1,4,5)P3 is primarily known for its role in releasing intracellular Ca²⁺ stores.
  • Signal Transduction : It participates in multiple signaling pathways that regulate cell growth, differentiation, and apoptosis.
  • Vesicle Trafficking : Ins(1,4,5)P3 influences vesicle movement and fusion processes within cells.

Biological Activity and Research Findings

Research has highlighted various aspects of the biological activity of this compound. Below are some significant findings:

Calcium Signaling

Ins(1,4,5)P3 is instrumental in calcium signaling. Studies show that its binding to IP3Rs leads to a rapid increase in intracellular calcium levels. For instance:

  • A study demonstrated that receptor activation through carbachol significantly increased Ins(1,4,5)P3 levels in rat brain slices .
  • In human polymorphonuclear leukocytes (PMNs), Ins(1,4,5)P3 generation was crucial for functions such as chemotaxis and degranulation .

Enzymatic Regulation

The activity of Ins(1,4,5)P3 is regulated by specific enzymes:

  • InsP3 3-Kinase : Converts Ins(1,4,5)P3 to d-Myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), thus modulating its signaling capacity. This enzyme's activity is enhanced by calcium/calmodulin-dependent protein kinase II phosphorylation .
  • Phosphatases : These enzymes degrade Ins(1,4,5)P3 to inositol 1,4-bisphosphate (Ins(1,4)P2), terminating its signaling effects.

Case Studies

Several case studies have explored the implications of altered Ins(1,4,5)P3 signaling in various conditions:

Case Study 1: Neonatal PMN Response

A study assessed the generation of Ins(1,4,5)P3 in neonatal versus adult PMNs. Results indicated that neonatal cells exhibited significantly reduced Ins(1,4,5)P3 production upon stimulation with fMLP compared to adults. This impairment may contribute to compromised immune responses in neonates .

Case Study 2: Cancer Metastasis

Research has shown that certain isoforms of InsP3 kinase are overexpressed in various tumors. This overexpression correlates with enhanced tumor growth and metastasis due to increased Ca²⁺ signaling pathways mediated by Ins(1,4,5)P3 .

Data Table: Summary of Biological Functions

FunctionDescription
Calcium ReleaseTriggers Ca²⁺ release from the endoplasmic reticulum
Cell ProliferationInfluences pathways that promote cell growth and division
Apoptosis RegulationModulates apoptotic signals through calcium dynamics
Immune ResponseEssential for PMN functions such as chemotaxis and degranulation
Neurotransmitter ReleaseFacilitates synaptic transmission through calcium influx

Scientific Research Applications

Signal Transduction and Calcium Homeostasis

Overview : Ins(1,4,5)P3 is integral to signal transduction mechanisms that regulate calcium homeostasis within cells. It facilitates the release of calcium ions from the endoplasmic reticulum into the cytoplasm, influencing various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.

Applications :

  • Neurotransmitter Release : Ins(1,4,5)P3 mediates calcium influx necessary for neurotransmitter release at synapses. Studies have shown that alterations in Ins(1,4,5)P3 signaling can affect synaptic plasticity and cognitive functions .
  • Muscle Contraction : In cardiac and smooth muscle cells, Ins(1,4,5)P3-induced calcium release is essential for muscle contraction. Research indicates that dysregulation of this pathway can lead to cardiac dysfunctions .

Role in Autophagy Regulation

Overview : Recent studies have identified Ins(1,4,5)P3 as a regulator of autophagy processes. It influences the formation of autophagosomes through its interaction with autophagy-related proteins.

Applications :

  • Cancer Research : The modulation of autophagy by Ins(1,4,5)P3 has implications for cancer therapy. Inhibition of Ins(1,4,5)P3 receptors has been shown to enhance autophagic activity in cancer cells, suggesting a potential therapeutic target .
  • Neurodegenerative Diseases : Altered autophagic processes associated with Ins(1,4,5)P3 signaling are linked to neurodegenerative diseases such as Alzheimer’s disease. Enhancing this signaling pathway may improve cellular clearance mechanisms .

Cardiovascular Applications

Overview : Ins(1,4,5)P3 plays a significant role in cardiovascular physiology by regulating vascular smooth muscle contraction and endothelial function.

Applications :

  • Vasodilation Mechanisms : Studies indicate that Ins(1,4,5)P3 is involved in vasodilation through its effects on endothelial cells. This signaling pathway can be targeted for developing treatments for hypertension .
  • Ischemic Heart Disease : Research suggests that enhancing Ins(1,4,5)P3 signaling may protect cardiac tissues during ischemic events by promoting calcium signaling necessary for cell survival .

Pharmacological Research

Overview : The pharmacological manipulation of Ins(1,4,5)P3 pathways has been explored for therapeutic interventions across various diseases.

Applications :

  • Drug Development : Compounds targeting Ins(1,4,5)P3 receptors are being investigated for their potential to treat conditions like anxiety disorders and depression due to their role in modulating neuronal activity .
  • Chronic Inflammation and Autoimmunity : Ins(1,4,5)P3 signaling is implicated in immune cell activation. Modulating this pathway may provide therapeutic avenues for autoimmune diseases by regulating inflammatory responses .

Case Studies and Experimental Findings

StudyFocusFindings
Santoro et al. (1995) Neonatal Immune ResponseDemonstrated impaired Ins(1,4,5)P3 generation in neonatal polymorphonuclear leukocytes leading to reduced inflammatory response.
D'Mello et al. (2009) Autophagy RegulationIdentified that inhibition of Ins(1,4,5)P3 receptors enhances autophagic processes in cancer cells.
Berridge et al. (2016) Calcium SignalingShowed that Ins(1,4,5)P3 is crucial for calcium oscillations impacting cardiac muscle function during stress conditions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Inositol Polyphosphates with Varied Phosphate Group Positions

Inositol 1,3,4,5-Tetrakisphosphate (Ins(1,3,4,5)P4)
  • Structural Difference : Ins(1,3,4,5)P4 contains an additional phosphate at the 3-position compared to IP3.
  • Functional Impact: Despite structural similarity, Ins(1,3,4,5)P4 binds to distinct protein sites. For example, inositol 1,3,4,5-tetrakisphosphate binds to the ligand pocket of 1b55, whereas IP3 binds to 1btn .
D-Myo-Inositol-3,4,5-Triphosphate (Ins(3,4,5)P3)
  • Structural Difference : Phosphate groups at positions 3, 4, and 5 instead of 1, 4, and 4.
  • Its unique configuration may enable interactions with non-canonical signaling pathways .
4-Position-Modified IP3 Derivatives
  • Example: 6-Deoxy-6-fluoro-myo-inositol-1,4,5-trisphosphate.
  • Impact : Modifications at the 4-position eliminate agonist or antagonist activity at IP3Rs, underscoring the critical role of the 4-phosphate group in receptor binding .
DL-myo-Inositol-1,2,4,5-Tetrakisphosphate (DL-Ins(1,2,4,5)P4)
  • Activity : Functions as a full agonist of IP3Rs, despite lacking the 6-phosphate group. This suggests partial flexibility in phosphate positioning for receptor activation .
1-Deoxy Derivatives
  • Example: 1-Deoxy-myo-inositol-1-phosphate.
  • Impact: Exhibits a 47-fold reduction in inhibitory potency against myo-inositol-1-phosphate synthase compared to native IP3, highlighting the necessity of the 1-phosphate group .

Other Second Messengers in Ca²⁺ Signaling

Cyclic ADP-Ribose (cADPR)
  • Mechanism: Binds to ryanodine receptors (RyRs) to release Ca²⁺, independent of IP3Rs.
  • Synergy with IP3 : Both pathways converge to amplify Ca²⁺ signals, but cADPR is NAADP-dependent in some systems .
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)
  • Mechanism : Triggers Ca²⁺ release from lysosomal stores via two-pore channels (TPCs).
  • Distinct Pathway : Unlike IP3, NAADP operates at acidic organelles and requires lower concentrations for activation .

Key Data Tables

Table 1: Structural and Functional Comparison of Inositol Phosphates

Compound Phosphate Positions Receptor Target Key Function Reference
IP3 1,4,5 IP3R Ca²⁺ release from ER
Ins(1,3,4,5)P4 1,3,4,5 1b55 ligand pocket Substrate for kinases
Ins(3,4,5)P3 3,4,5 Unknown Non-canonical signaling (hypothetical)
DL-Ins(1,2,4,5)P4 1,2,4,5 IP3R Full agonist of IP3R

Research Findings and Implications

  • Structural Specificity: The 1,4,5-phosphate arrangement in IP3 is indispensable for receptor binding. Even minor modifications (e.g., 4-position fluorination) abolish activity .
  • Cross-Reactivity : Ins(1,3,4,5)P4 and IP3 bind distinct sites despite structural overlap, suggesting evolutionary divergence in ligand-receptor pairing .
  • Therapeutic Potential: Synthetic agonists like DL-Ins(1,2,4,5)P4 may offer tools to modulate Ca²⁺ signaling in diseases involving IP3R dysfunction .

Preparation Methods

Orthoester-Mediated Five-Step Synthesis

The most streamlined chemical route involves five steps from myo-inositol, achieving 42% overall yield through strategic use of orthoacetate intermediates. The sequence begins with selective protection of hydroxyl groups:

  • Orthoacetate formation : Reacting myo-inositol with trimethyl orthoacetate under acidic conditions yields 1,2,4,5-di-O-orthoacetyl-myo-inositol, protecting four hydroxyls while leaving positions 3 and 6 exposed.

  • Selective deprotection : Hydrolysis with aqueous acetic acid removes the orthoacetate group at positions 1 and 2, generating a 4,5-O-orthoacetyl intermediate.

  • Phosphorylation : The free hydroxyls at positions 1, 3, and 6 undergo phosphorylation using diphenyl chlorophosphate in the presence of tetrazole, achieving 94% yield for the tris-phosphorylated product.

  • Global deprotection : Hydrogenolysis over palladium catalyst cleaves benzyl groups, followed by ion-exchange chromatography to isolate Ins(1,4,5)P₃.

This method minimizes chromatography through crystalline intermediates, making it practical for gram-scale production.

Chiral Synthesis via Triflate Displacement

A stereospecific route developed by PNAS researchers enables enantiomeric purity >99% through axial triflate intermediates:

  • Key step : Treatment of 1,2,4-tri-O-benzoyl-myo-inositol with trifluoromethanesulfonic anhydride generates a 3-O-triflate derivative, which undergoes nucleophilic displacement by diphenyl phosphate with inversion at C3.

  • Phosphorylation cascade : Sequential benzoyl group removal and phosphorylation at positions 1,4,5 using phosphoramidite chemistry yields D-Ins(1,4,5)P₃ with [α]D²⁵ = -11.3° (ethanol).

This approach addresses historical challenges in controlling myo-inositol’s equatorial hydroxyl reactivity.

Convergent Synthesis with Ribose Conjugates

Recent work combines myo-inositol and ribose moieties for adenophostin analogues:

  • Stannylene-mediated protection : Tin-mediated benzylation of 1,2:4,5-di-O-isopropylidene-myo-inositol selectively protects position 6 (87% yield).

  • Ribose coupling : Williamson ether synthesis links C3 of inositol to C3' of ribose using a 3'-O-alkoxide nucleophile, achieving 79% yield for the sec-sec ether bond.

  • Global phosphorylation : Simultaneous phosphorylation of positions 1,4,5 using P(III)/P(V) chemistry followed by deprotection yields Ins(1,4,5)P₃-CTP conjugates.

Biosynthetic Pathways in Methanogens

Glucose-6-Phosphate to Inositol-1-Phosphate

Hyperthermophilic archaea synthesize Ins(1,4,5)P₃ precursors via:

  • I-1-P synthase : Converts glucose-6-phosphate to L-myo-inositol-1-phosphate (I-1-P) with NAD+ cofactor.

  • I-1-P phosphatase : Hydrolyzes I-1-P to myo-inositol (kcat = 4.7 s⁻¹, KM = 0.8 mM).

CDP-Inositol Condensation

Methanocaldococcus jannaschii employs:

  • CTP:I-1-P cytidylyltransferase : Activates I-1-P to CDP-inositol (ΔG°' = -31 kJ/mol).

  • DIP synthase : Condenses CDP-inositol with free myo-inositol, forming di-myo-inositol-1,1'-phosphate as a precursor.

Enzymatic Phosphorylation Strategies

Recombinant IP₃ Kinases

E. coli-expressed IP₃ 3-kinase phosphorylates Ins(1,4,5)P₃ to Ins(1,3,4,5)P₄ with:

  • Activity : Vmax = 12 μmol/min/mg, KM = 8 μM.

  • Inhibition : Li⁺ (IC₅₀ = 2 mM) competes with Mg²⁺.

Phospholipase C Hydrolysis

PLCβ1 cleavage of PIP₂ remains the physiological route:

  • Specificity : Requires Ca²⁺ (EC₅₀ = 200 nM) and phosphatidylserine cofactors.

  • Kinetics : kcat = 1.2 s⁻¹, KM(PIP₂) = 18 μM.

Comparative Analysis of Methods

ParameterChemical SynthesisBiosynthesisEnzymatic
Steps5–741
Yield (%)42–658895
Purity (%)>989299
Scalability (g)1–100.10.05
Cost ($/g)12,0008,5003,200

Challenges and Innovations

Protecting Group Strategies

  • Benzyl vs. PMB : Para-methoxybenzyl (PMB) groups enable orthogonal deprotection but require harsher conditions (DDQ oxidation).

  • Orthoester migration : Axial triflate intermediates minimize acyl migration during phosphorylation.

Optical Resolution

Racemic mixtures from chemical synthesis necessitate chiral HPLC (Chiralpak IC, 85:15 hexane/EtOH) or enzymatic resolution using IP₃ phosphatases .

Q & A

Q. What is the primary role of Ins(1,4,5)P3 in cellular signaling pathways?

Ins(1,4,5)P3 acts as a critical second messenger in calcium (Ca²⁺) signaling. It binds to Ins(1,4,5)P3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytoplasm. This process regulates diverse cellular functions, including neurotransmission, apoptosis, and gene expression . Experimental validation often involves measuring intracellular Ca²⁺ flux using fluorescent indicators (e.g., Fura-2) or monitoring Ins(1,4,5)P3 generation via radiometric assays .

Q. How is Ins(1,4,5)P3 detected and quantified in experimental systems?

  • Radiometric assays : Tritiated ([³H]-labeled) Ins(1,4,5)P3 (e.g., 0.01 mCi/ml in 10 mM ammonium phosphate buffer) is used in competitive binding assays with IP3Rs .
  • Chromatography : Thin-layer chromatography (TLC) validates purity, with synthetic Ins(1,4,5)P3 showing a single spot under standardized conditions .
  • Fluorescence-based systems : Probes like AuNP1·ZnII detect Ins(1,4,5)P3 aggregation states at physiological concentrations (e.g., 10 µM) .

Q. What experimental models are optimal for studying Ins(1,4,5)P3 dynamics?

  • In vitro systems : Cultured rat myotubes or neuroblastoma cells are used to assess IP3R-mediated Ca²⁺ release .
  • Tissue-specific studies : Rat hippocampus CA1 regions are analyzed for IP3R expression changes under ischemic conditions .
  • Structural biology : Cryo-EM structures of human IP3R type 3 (PDB: 6DQZ) reveal ligand-binding conformations and Ca²⁺ regulatory mechanisms .

Advanced Research Questions

Q. How do structural studies enhance understanding of Ins(1,4,5)P3 receptor regulation?

Cryo-EM structures (e.g., 6DQZ) demonstrate that Ins(1,4,5)P3 binding induces conformational changes in IP3Rs, enabling Ca²⁺ channel opening. Competitive inhibition studies using analogues (e.g., inositol tetrakisphosphates) reveal steric and electrostatic constraints at the binding site . Molecular dynamics simulations further predict how mutations (e.g., in neurodegenerative diseases) alter receptor-ligand interactions .

Q. What methodological challenges arise when analyzing Ins(1,4,5)P3 in vivo?

  • Instability : Ins(1,4,5)P3 is rapidly metabolized (t½ < 1 min). Stabilization requires immediate freezing of samples at -80°C .
  • Cross-reactivity : Ins(1,4,5)P3 may bind non-specifically to proteins like Pr55Gag (KD = 2170 µM), necessitating controls in affinity assays .
  • Nutritional confounders : Zinc deficiency alters Ins(1,4,5)P3 levels in brain and testes, requiring dietary controls in animal models .

Q. How can researchers resolve contradictions in Ins(1,4,5)P3-mediated Ca²⁺ signaling data?

  • Dose-response validation : Use ATP (100 µM) to stimulate Ins(1,4,5)P3 generation in time-course experiments, ensuring linearity within 15–30 seconds .
  • Tissue-specific IP3R profiling : Quantify receptor subtypes (e.g., IP3R3 in pancreatic cells vs. IP3R1 in neurons) to explain differential Ca²⁺ responses .
  • Pathological contexts : In Alzheimer’s models, elevated Ins(1,4,5)P3 correlates with amyloid aggregation; scyllo-inositol analogs can normalize levels .

Q. What strategies are used to study Ins(1,4,5)P3 cross-reactivity with related inositol phosphates?

  • Binding site comparisons : Property-encoded surface descriptors (PESD) identify shared motifs between Ins(1,4,5)P3 and inositol tetrakisphosphates (e.g., Ins(1,3,4,5)P4) in proteins like 1btn .
  • Competitive inhibition assays : Ins(1,4,5)P3 trisodium salt (50 mg/mL in PBS) displaces labeled ligands in IP3R-binding studies .

Methodological Best Practices

Q. How should synthetic Ins(1,4,5)P3 be handled and stored?

  • Storage : Lyophilized powder is stable at -20°C for 3 years; solutions in PBS (pH 7.2) should be aliquoted and stored at -80°C .
  • Handling : Avoid repeated freeze-thaw cycles. Use NENSure vials for radioactive variants to minimize degradation .

Q. What controls are essential for Ins(1,4,5)P3 functional assays?

  • Negative controls : Include IP3R inhibitors (e.g., heparin) or Ca²⁺ chelators (e.g., BAPTA-AM) to confirm specificity .
  • Positive controls : Use ATP (100 µM) or GPCR agonists (e.g., carbachol) to stimulate endogenous Ins(1,4,5)P3 production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Myo-inositol-1,4,5-triphosphate
Reactant of Route 2
d-Myo-inositol-1,4,5-triphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.